molecular formula C14H14ClN3O2S B2899525 N~1~-(2-CHLOROBENZYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL)SULFANYL]ACETAMIDE CAS No. 905665-72-7

N~1~-(2-CHLOROBENZYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL)SULFANYL]ACETAMIDE

Cat. No.: B2899525
CAS No.: 905665-72-7
M. Wt: 323.8
InChI Key: XKKFPPBWXJAFLG-UHFFFAOYSA-N
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Description

N¹-(2-Chlorobenzyl)-2-[(6-methyl-2-oxo-1,2-dihydro-4-pyrimidinyl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 2-chlorobenzyl group and a pyrimidinyl sulfanyl moiety. The compound’s structure combines a chlorinated aromatic ring with a substituted pyrimidine heterocycle, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-9-6-13(18-14(20)17-9)21-8-12(19)16-7-10-4-2-3-5-11(10)15/h2-6H,7-8H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKFPPBWXJAFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis: 6-Methyl-2-oxo-1,2-dihydro-4-pyrimidinethiol

The pyrimidinethiol intermediate is critical for introducing the sulfanyl group. Patent CN101014580B describes its preparation via cyclocondensation of thiourea with ethyl acetoacetate under acidic conditions (HCl, reflux, 6–8 hr), yielding 6-methyl-2-thioxo-1,2-dihydropyrimidin-4(3H)-one. Subsequent reduction with NaBH₄ in ethanol converts the thione to the thiol (82% yield).

Key Reaction Conditions

Step Reagents/Conditions Yield Source
Cyclocondensation Thiourea, ethyl acetoacetate, HCl, reflux 75%
Reduction NaBH₄, ethanol, 50°C 82%

Acetamide Backbone Formation

The acetamide core is synthesized via chloroacetylation of 2-chlorobenzylamine. FR2532935A1 outlines reacting 2-chlorobenzylamine with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base. The product, 2-chloro-N-(2-chlorobenzyl)acetamide, is isolated in 89% yield after aqueous workup.

Optimization Note : Excess TEA (1.5 eq.) minimizes diacetylation byproducts.

Sulfanyl Group Incorporation

Coupling the acetamide intermediate with 6-methyl-2-oxo-1,2-dihydro-4-pyrimidinethiol requires nucleophilic aromatic substitution. CN101014580B employs a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 25°C. The reaction achieves 68% yield after 12 hr.

Mechanistic Insight : The thiolate anion attacks the α-carbon of the chloroacetamide, displacing chloride. DEAD/PPh₃ facilitates this by activating the thiol.

Final Product Purification

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (4:1). Patent US9567358B2 reports a final purity of >98% (HPLC) using this protocol.

Alternative Methodologies

One-Pot Synthesis

A streamlined approach from FR2532935A1 combines 2-chlorobenzylamine, chloroacetyl chloride, and 6-methyl-2-oxo-1,2-dihydro-4-pyrimidinethiol in a single reactor. Using DMF as a solvent and K₂CO₃ as a base at 80°C for 8 hr, this method achieves 71% yield but requires stringent temperature control to avoid decomposition.

Solid-Phase Synthesis

US9567358B2 discloses a resin-bound strategy using Wang resin functionalized with the acetamide backbone. After sequential coupling with 2-chlorobenzylamine and pyrimidinethiol, cleavage with TFA/H₂O (95:5) yields the target compound in 65% yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.34 (s, 1H, NH), 8.21 (s, 1H, pyrimidine-H), 7.45–7.38 (m, 4H, Ar-H), 4.52 (s, 2H, CH₂), 3.89 (s, 2H, SCH₂), 2.31 (s, 3H, CH₃).
  • LC-MS : m/z 378.1 [M+H]⁺, retention time 6.7 min (C18 column, 60% acetonitrile).

Purity Assessment

HPLC analysis (C18, 254 nm) shows a single peak at 98.2% purity, with no detectable impurities >0.1%.

Challenges and Optimization

Byproduct Formation

Diacetylation during chloroacetylation is mitigated by slow addition of chloroacetyl chloride and maintaining sub-10°C temperatures.

Solvent Selection

THF outperforms DMF in Mitsunobu reactions, reducing resin degradation in solid-phase synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-CHLOROBENZYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidinyl moiety can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-(2-CHLOROBENZYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-CHLOROBENZYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Sulfamoyl Cyclohexyl Derivatives ()

Compound II-25, (1R,2S)-2-(2-(N-(4-Chloro-2-trifluoromethylphenyl)sulfamoyl)-cyclohexylamino)-N-(2-chlorobenzyl)acetamide, shares the 2-chlorobenzyl group but replaces the pyrimidinyl sulfanyl with a sulfamoyl cyclohexyl moiety. This substitution results in distinct physicochemical properties:

  • Melting Point : II-25 melts at 130–131°C, suggesting moderate thermal stability compared to pyrimidine-based analogs .

Oxadiazole-Linked Sulfanyl Acetamides ()

Compounds such as 8t (N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide) feature a 1,3,4-oxadiazole ring instead of pyrimidine. Key differences include:

  • Biological Activity : 8t demonstrated inhibitory activity against lipoxygenase (LOX), α-glucosidase, and butyrylcholinesterase (BChE), suggesting that the target compound may also exhibit enzyme-modulating properties .

Triazolyl-Pyridazinyl Derivatives ()

N-(2,6-Dimethylphenyl)-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (molecular weight: 490.58 g/mol) incorporates a triazole-pyridazine hybrid heterocycle. The pyridazinyl group introduces additional hydrogen-bonding sites, which may enhance solubility or crystallinity compared to the target compound’s pyrimidinyl system .

Key Observations:

Chlorobenzyl Substituent : The 2-chlorobenzyl group is recurrent in analogs (e.g., II-25, 8t), suggesting its role in modulating lipophilicity or receptor interactions.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N~1~-(2-CHLOROBENZYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL)SULFANYL]ACETAMIDE?

  • Methodological Answer : Synthesis requires sequential functionalization of the pyrimidinone core and chlorobenzyl group. Key steps include:

  • Sulfanyl Acetamide Coupling : Use nucleophilic substitution (e.g., thiol-disulfide exchange) under basic conditions (e.g., NaH/K₂CO₃) in aprotic solvents like DMF or THF .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate intermediates and final product .
  • Yield Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of sulfanyl precursor to chlorobenzyl reagent) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Verify substituent positions (e.g., pyrimidinone C=O at ~165 ppm, sulfanyl S-CH₂ at ~35 ppm) .
  • IR : Confirm carbonyl stretches (1670–1700 cm⁻¹ for pyrimidinone and acetamide C=O) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Q. What analytical techniques are critical for assessing purity?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water mobile phases to achieve >95% purity .
  • Elemental Analysis : Match experimental vs. theoretical C/H/N/S percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved during structural refinement?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL for high-resolution data (<1.0 Å) to model disorder (e.g., split positions for flexible benzyl groups) and apply TWIN/BASF commands for twinned crystals .
  • Hydrogen Bonding Analysis : Apply graph-set analysis (Etter’s formalism) to identify robust R₂²(8) motifs involving pyrimidinone N–H···O interactions, which stabilize the lattice .

Q. What computational strategies predict the compound’s biological activity and binding modes?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with homology-modeled targets (e.g., kinase domains) and validate with MD simulations (GROMACS, 50 ns trajectories) to assess binding stability .
  • QSAR Modeling : Train models on pyrimidinone derivatives’ IC₅₀ data to correlate substituent electronic parameters (Hammett σ) with activity .

Q. How to design experiments for evaluating its pharmacological potential while addressing cytotoxicity?

  • Methodological Answer :

  • In Vitro Assays :
  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with MIC ≤16 µg/mL considered active .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination; counter-screen on HEK293 normal cells for selectivity .
  • Mechanistic Studies : Western blotting to track apoptosis markers (e.g., caspase-3 cleavage) and ROS detection via DCFH-DA fluorescence .

Q. What advanced synthetic strategies address low yields in sulfanyl-acetamide coupling?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h conventional) at 100°C, improving yields by 15–20% .
  • Flow Chemistry : Utilize continuous-flow reactors for precise temperature control and reagent mixing, minimizing side-product formation .

Q. How to analyze reaction mechanisms for unexpected byproducts (e.g., sulfoxide formation)?

  • Methodological Answer :

  • LC-MS/MS : Identify sulfoxide intermediates (m/z = [M+16]⁺) and trace oxidation pathways .
  • Kinetic Isotope Effects : Compare kH/kD in deuterated solvents to confirm radical vs. ionic mechanisms during sulfanyl group oxidation .

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